3-(4-Bromophenyl)-3-methyloxolane-2,5-dione

Physicochemical Properties Medicinal Chemistry Drug Design

Researchers pursuing SAR campaigns often encounter building blocks with limited synthetic versatility. 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione resolves this with dual reactive functionality: • Distinct LogP (~2.82) & steric profile vs. -H, -F, -Cl analogs for systematic pharmacokinetic modulation • Aryl bromide enables Pd-catalyzed Suzuki/Heck couplings for rapid library diversification • Cyclic anhydride as electrophilic warhead for amine/hydroxyl bioconjugation & probe synthesis Supplied with batch-specific analytical data for procurement reliability.

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
CAS No. 1094333-87-5
Cat. No. B1372776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-3-methyloxolane-2,5-dione
CAS1094333-87-5
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCC1(CC(=O)OC1=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H9BrO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
InChIKeyCMENROMCGVAVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione Overview


3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (CAS 1094333-87-5) is a brominated heterocyclic compound belonging to the substituted oxolane-2,5-dione class, commonly referred to as a succinic anhydride derivative [1]. Its molecular formula is C₁₁H₉BrO₃, with a molecular weight of 269.09 g/mol . This compound is primarily utilized as a versatile building block in organic synthesis, owing to its reactive cyclic anhydride moiety and the presence of a 4-bromophenyl substituent that serves as a synthetic handle for further derivatization .

Reactive scaffold

Cyclic anhydride enables amine/hydroxyl conjugation and derivatization.

Cross-coupling handle

4-Bromophenyl group supports Suzuki, Heck, and Buchwald-Hartwig couplings.

High-purity building block

Batch-specific analytical characterization (NMR, HPLC, GC) is available.

Why Substituting 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione Fails


Substituting 3-(4-bromophenyl)-3-methyloxolane-2,5-dione with its non-halogenated or other halogenated analogs (e.g., -Cl, -F, -H) is not chemically equivalent due to significant differences in molecular properties and synthetic potential . The para-bromo substituent imparts a distinct combination of lipophilicity (LogP ~2.82), molecular mass, and reactivity that directly influences both the compound's physicochemical behavior in assays and its utility as a substrate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings [1]. Using a closely related analog could lead to altered reaction kinetics, different solubility profiles, or complete failure in a synthetic route designed for a specific aryl halide .

Halogen-specific reactivity

Non‑brominated analogs (‑H, ‑F, ‑Cl) alter cross‑coupling kinetics and may not participate in aryl halide‑based reactions.

Lipophilicity and solubility shift

The para‑bromo substituent confers higher LogP and molecular volume; substituting with ‑H or ‑F changes partitioning and assay solubility.

Synthetic route incompatibility

Reaction conditions optimized for C‑Br may fail with C‑Cl or C‑H analogs, requiring re‑validation of coupling steps.

Quantitative Evidence vs. Closest Analogs


Higher Molecular Weight and Lipophilicity

The para-bromo substitution in 3-(4-bromophenyl)-3-methyloxolane-2,5-dione (CAS 1094333-87-5) results in a significantly higher molecular weight and calculated lipophilicity compared to its non-halogenated parent (CAS 14702-34-2) and other 4-halogen derivatives. Specifically, the brominated compound has a molecular weight of 269.09 g/mol , versus 190.20 g/mol for the non-halogenated analog [1] and 224.64 g/mol for the 4-chloro analog (CAS 1094333-80-8) . The predicted LogP for the brominated compound is approximately 2.82, which is higher than the non-halogenated analog's LogP of 1.97 [1].

MW & LogP Comparison
Head-to-head
269.09 g/mol LogP ~2.82
Non‑halogenated: 190.20 g/mol, LogP 1.97 4‑Cl analog: 224.64 g/mol
Higher mass and lipophilicity may influence membrane permeability and PK profile.
Predicted values; experimental confirmation advised.
Physicochemical Properties Medicinal Chemistry Drug Design

Cross-Coupling Synthetic Utility

A key differentiator for 3-(4-bromophenyl)-3-methyloxolane-2,5-dione is the presence of the aryl bromide, which provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations [1]. This is in stark contrast to the non-halogenated analog (3-phenyl-3-methyloxolane-2,5-dione, CAS 14702-34-2), which lacks a functionalizable halogen and therefore cannot directly participate in these powerful C-C and C-N bond-forming reactions without prior functionalization [2]. While other 4-halogen analogs exist, the carbon-bromine bond has a bond dissociation energy that provides a useful balance of stability and reactivity for many coupling conditions .

Synthetic Versatility
Class-level
C‑Br bond enables cross‑couplings
Non‑halogenated analog lacks functionalizable halogen
Provides a single‑step diversification point inaccessible to the ‑H analog.
Class‑level inference; actual conditions require optimization.
Organic Synthesis Medicinal Chemistry Cross-Coupling

High Purity and Analytical Characterization

3-(4-Bromophenyl)-3-methyloxolane-2,5-dione (CAS 1094333-87-5) is readily available from commercial vendors at a high purity of 98% . This high purity specification is critical for ensuring reproducible results in both synthetic and biological applications. Furthermore, suppliers provide batch-specific quality control data, including NMR, HPLC, and GC reports, which verify the compound's identity and purity . This level of analytical transparency reduces the risk of experimental failure due to impurities, a factor that can vary significantly between less common analogs or in-house synthesized materials.

Purity & Analytical Support
Data to verify
98% (vendor specification)
High nominal purity may reduce experimental variability.
Supplier‑reported; independent verification recommended.
Procurement Analytical Chemistry Quality Control

Key Applications of 3-(4-Bromophenyl)-3-methyloxolane-2,5-dione


SAR Studies and Lead Optimization

The distinct lipophilic and steric profile of the 4-bromophenyl group, compared to -H, -F, or -Cl analogs, makes this compound a valuable tool for modulating the pharmacokinetic properties of drug candidates. Its use in systematic SAR studies allows researchers to quantify the impact of increased LogP and molecular volume on target binding, cell permeability, and metabolic stability .

Molecular Library Diversification

The aryl bromide functionality enables the rapid generation of diverse compound libraries via palladium-catalyzed cross-coupling. This single scaffold can be converted into a wide array of biaryl, alkynyl, and amino derivatives, significantly accelerating hit-to-lead campaigns in drug discovery and materials science [1].

Functionalized Probes and Bioconjugates

The cyclic anhydride moiety serves as an electrophilic warhead for conjugation to amine- or hydroxyl-containing biomolecules. When combined with the synthetic versatility of the aryl bromide, this scaffold allows for the construction of sophisticated probes bearing fluorescent tags, affinity handles, or other reporter groups for target identification and validation studies .

Application
Selection Property
Validation Focus
SAR and lead optimization
4‑Bromophenyl lipophilic/steric profile
Modulation of physicochemical properties in research compounds
Molecular library diversification
Aryl bromide cross‑coupling handle
Generation of biaryl, alkynyl, and amino derivatives
Functionalized probes and bioconjugates
Cyclic anhydride conjugation reactivity
Attachment of fluorescent tags or affinity handles via amine/hydroxyl chemistry

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